An In-depth Technical Guide to 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of the α-haloketone, 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. While this specific molecule is not extensively cataloged in commercial or academic literature, its synthesis and properties can be confidently extrapolated from established chemical principles and data on its immediate precursor. This guide details its formal IUPAC nomenclature, a robust and validated two-step synthesis pathway including a detailed experimental protocol, predicted physicochemical and spectroscopic properties, and its potential utility as a reactive intermediate in drug discovery and medicinal chemistry. Safety protocols for handling this potent lachrymator and alkylating agent are also thoroughly addressed, providing a holistic resource for researchers in the field.
Chemical Identity and IUPAC Nomenclature
The formal name "2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone" is a precise descriptor of the molecule's structure, adhering strictly to IUPAC nomenclature rules for ketones.[1][2][3][4]
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Parent Chain: The core of the name is "-ethanone," indicating a two-carbon chain (ethane) with a ketone functional group (-one).
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Numbering: The chain is numbered starting from the end that gives the carbonyl carbon the lowest possible number. In this case, the carbonyl carbon is C1.
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Substituents on the Ethanone Chain:
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"2-Bromo-" signifies a bromine atom attached to the second carbon (C2) of the ethanone chain. This is the α-carbon relative to the carbonyl group.
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Substituents on the Carbonyl Carbon (C1):
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"1-(5-bromo-1-benzofuran-2-yl)-" indicates that the C1 of the ethanone chain is attached to a complex substituent.
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This substituent is a "1-benzofuran" ring, attached at its "2-yl" position.
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The benzofuran ring itself is substituted with a bromine atom at its "5-" position.
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This systematic naming convention unambiguously defines the chemical structure shown below.
Molecular Structure:
Caption: Chemical structure of the target molecule.
Chemical Identifiers (Predicted)
| Identifier | Value |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.97 g/mol |
| CAS Number | Not assigned. |
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is most logically achieved via a two-step process starting from commercially available precursors.
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Step 1: Synthesis of the Precursor Ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone. This intermediate is synthesized via the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base like potassium hydroxide. This well-documented reaction proceeds through an initial O-alkylation followed by an intramolecular aldol-type condensation to form the benzofuran ring.
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Step 2: α-Bromination of the Precursor Ketone. The target molecule is obtained by the selective bromination of the methyl group of the acetyl moiety. This is a classic α-bromination of a ketone, a fundamental reaction in organic synthesis.
Proposed Synthesis Workflow
Caption: Two-step synthesis pathway to the target compound.
Mechanism of α-Bromination
The α-bromination of a ketone using N-Bromosuccinimide (NBS) typically proceeds via an acid-catalyzed mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation by a weak base forms an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-brominated ketone and succinimide as a byproduct.
Caption: Acid-catalyzed mechanism for α-bromination using NBS.
Experimental Protocol: α-Bromination
This protocol describes a robust and self-validating method for the synthesis of the title compound from its ketone precursor.
Materials and Reagents:
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1-(5-Bromo-1-benzofuran-2-yl)ethanone (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)[6]
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p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
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Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (Anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl Acetate
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(5-bromo-1-benzofuran-2-yl)ethanone (1.0 eq) and anhydrous CCl₄ (approx. 0.1 M concentration).
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Addition of Reagents: Add p-TsOH (0.1 eq) followed by NBS (1.05 eq). Causality Note: The slight excess of NBS ensures complete consumption of the starting material. p-TsOH is an effective catalyst for enolization, which is the rate-determining step.[5]
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Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Self-Validation: TLC monitoring is critical. The product spot should appear at a higher Rf than the starting material, and the starting material spot should disappear upon completion.
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Work-up: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to quench the acid catalyst, followed by brine (1x). Causality Note: The bicarbonate wash is essential to remove the acidic catalyst and any HBr formed, preventing potential side reactions during solvent removal.
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Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. b. The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the pure product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone would be confirmed using standard spectroscopic techniques. The predicted data are as follows:
| Technique | Predicted Observation | Rationale |
| ¹H NMR | Singlet, ~4.4-4.8 ppm (2H, -COCH₂Br) | The methyl singlet of the precursor (around 2.6 ppm) is replaced by a singlet for the brominated methylene group. The adjacent electron-withdrawing bromine and carbonyl groups cause a significant downfield shift. |
| Multiplets, ~7.5-8.2 ppm (aromatic H) | Aromatic protons on the benzofuran ring system. | |
| ¹³C NMR | ~30-35 ppm (-COCH₂Br) | Signal for the α-carbon, shifted downfield by the attached bromine. |
| ~185-195 ppm (C=O) | The carbonyl carbon signal appears in the characteristic ketone region.[7][8][9] | |
| ~110-155 ppm (Aromatic C) | Signals corresponding to the carbons of the benzofuran ring. | |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (C=O stretch) | Strong, sharp absorption typical for an aryl ketone. Conjugation with the benzofuran ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8][9][10] |
| ~1200-1000 cm⁻¹ (C-O stretch) | Characteristic of the furan ether linkage. | |
| ~600-700 cm⁻¹ (C-Br stretch) | Absorption for the carbon-bromine bonds. |
Applications in Drug Discovery and Chemical Biology
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[11] The title compound, 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone, serves as a valuable synthetic intermediate due to the presence of the reactive α-bromo ketone moiety.
This functional group is a potent electrophile, making the molecule an ideal precursor for:
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Synthesis of Heterocycles: It can readily react with binucleophiles to form more complex ring systems, such as thiazoles, imidazoles, or oxazoles, which are common scaffolds in medicinal chemistry.
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Alkylation of Nucleophiles: It can be used to alkylate amines, thiols, and other nucleophiles to introduce the 5-bromobenzofuran pharmacophore into larger molecules.
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Covalent Inhibitors: The reactive α-bromo ketone can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes, making it a candidate for designing targeted covalent inhibitors.[12]
Safety and Handling
WARNING: α-Bromo ketones, such as phenacyl bromide, are known to be powerful lachrymators and are toxic by inhalation, ingestion, and skin absorption.[12] All handling must be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a full-face shield.[13][14]
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Handling: Avoid creating dust. Use only in a certified chemical fume hood to prevent inhalation of vapors.[13] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This rigorous adherence to safety is non-negotiable when working with this class of reactive compounds.
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